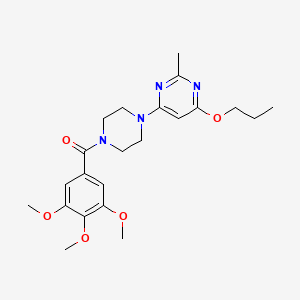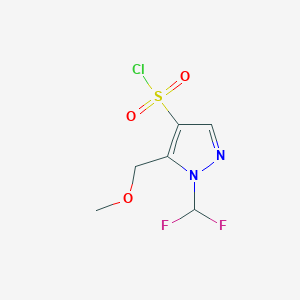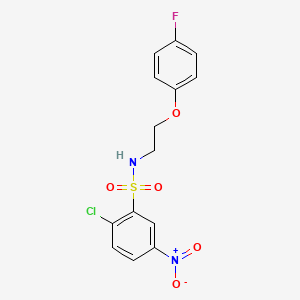
2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(2-(4-fluorophenoxy)ethyl)acetamide” is a chemical compound with the CAS Number: 1226121-35-2 . It has a molecular weight of 231.65 and its IUPAC name is 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : 4-Chloro-3-nitrobenzenesulfonamide, a related compound, has been shown to produce a novel class of [1,4]oxazepine-based primary sulfonamides that strongly inhibit human carbonic anhydrases, a class of enzymes relevant for therapeutic interventions. The study highlights the role of the primary sulfonamide functionality in enabling the construction of these inhibitory compounds and their effectiveness in enzyme binding (Sapegin et al., 2018).
Synthetic Applications
- Synthesis of 2-(p-Nitrophenoxy)ethylamines : 2-(p-Nitrophenoxy)ethylamines were prepared by reactions of 2-aminoethanols with p-chloronitrobenzene, similar in structure to the compound of interest. These reactions highlight the potential of nitrobenzenesulfonamide derivatives in synthesizing novel chemical compounds (Knipe et al., 1977).
- Synthesis of Phenothiazines : The Smiles rearrangement of certain sulfonamides, including those related to the compound , has been used to prepare chloro-fluorophenothiazines, which have a wide spectrum of pharmacological activities (Hamadi et al., 1998).
Chemical Properties and Reactivity
- Synthesis of Key Intermediates for Pesticides : The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound closely related to the one , has been utilized in creating key intermediates for pesticides. This demonstrates the chemical reactivity and potential application in agrichemicals (Du et al., 2005).
- Sulfonimidate Alkylation : The preparation of stable, crystalline sulfonimidates for the alkylation of various substances, including phenols and anisoles, has been explored. These compounds are important in the synthesis of various chemicals, indicating the versatility of nitrobenzenesulfonamides (Maricich et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound interacts with three proteins in the bacterium: MtPanK , MtDprE1 , and MtKasA . These proteins are involved in the physiological functions of Mycobacterium tuberculosis and are necessary for the bacteria to survive and cause disease .
Mode of Action
The compound binds to the aforementioned proteins, disrupting their function and inhibiting the growth of the bacterium . The binding affinity between the compound and these proteins is represented by the docking score, which is a measure of the binding free energy . The lower the energy value, the higher the ligand protein binding .
Biochemical Pathways
The compound affects the biochemical pathways associated with the proteins MtPanK, MtDprE1, and MtKasA . By inhibiting these proteins, the compound disrupts the physiological functions of Mycobacterium tuberculosis, preventing the bacterium from surviving and causing disease .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, excretion, and toxicity (admet) properties have been studied . These properties showed that the compound has no corrosive or carcinogenic parameters .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By binding to and inhibiting the proteins MtPanK, MtDprE1, and MtKasA, the compound disrupts the bacterium’s physiological functions, preventing it from surviving and causing disease .
Action Environment
The action environment of the compound is within the bacterium Mycobacterium tuberculosis
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-fluorophenoxy)ethyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O5S/c15-13-6-3-11(18(19)20)9-14(13)24(21,22)17-7-8-23-12-4-1-10(16)2-5-12/h1-6,9,17H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXWITYRSBVAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

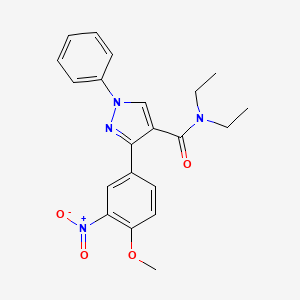
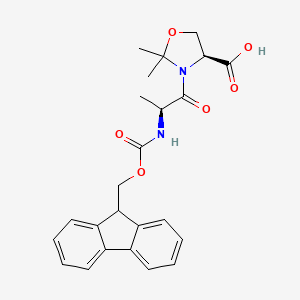
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
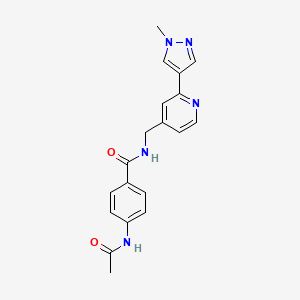
![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)
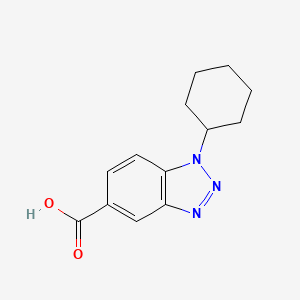
![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)
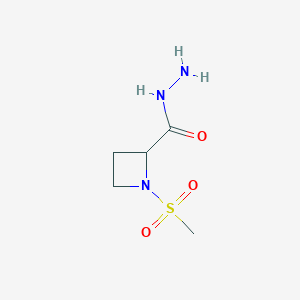
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2365550.png)
